3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Agrochemical Fungicide Phytopathogenic Control

This compound is a synthetic heterocyclic molecule encompassing a 3,4-difluorobenzamide moiety linked via an ethyl chain to a pyridazinone core substituted with a thiophene ring. Its structure positions it within a broad class of pyridazine (thio)amides with patented applications as fungicidal compounds.

Molecular Formula C17H13F2N3O2S
Molecular Weight 361.37
CAS No. 946340-83-6
Cat. No. B2447427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
CAS946340-83-6
Molecular FormulaC17H13F2N3O2S
Molecular Weight361.37
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H13F2N3O2S/c18-12-4-3-11(10-13(12)19)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24)
InChIKeySZCDUELBSOEZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 946340-83-6): Procurement Considerations


This compound is a synthetic heterocyclic molecule encompassing a 3,4-difluorobenzamide moiety linked via an ethyl chain to a pyridazinone core substituted with a thiophene ring. Its structure positions it within a broad class of pyridazine (thio)amides with patented applications as fungicidal compounds [1]. The incorporation of the 3,4-difluoro substitution pattern is a recognized strategy to enhance metabolic stability and binding affinity in benzamide-based research candidates [2]. However, high-strength, head-to-head comparative data for this specific CAS number is exceptionally limited in the primary public domain, necessitating a procurement decision based on class-level inference and structural differentiation from available analogs.

Why Generic Substitution is Inadvisable for 3,4-Difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide


In-class compounds with the 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl scaffold cannot be simply interchanged due to profound sensitivity of biological activity to the benzamide substitution pattern. For example, moving from a 3,4-difluoro to a 2,6-difluoro substitution dramatically alters the electronic and steric properties of the molecule , while replacing the fluorine atoms with methoxy groups significantly changes lipophilicity and hydrogen-bonding capacity . Even the seemingly minor change from a benzamide to a benzenesulfonamide linker results in a fundamentally different chemotype . These differences are not cosmetic; they dictate target binding, physicochemical properties, and ultimately, experimental outcomes, making exact-specification procurement essential for reproducibility.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide


Fungicidal Activity: Class-Level Patent Evidence vs. Commercial Fungicides

The core pyridazine (thio)amide chemical class, to which the target compound belongs, is claimed in patents for controlling phytopathogenic fungi. While the target compound itself is not explicitly exemplified with quantitative data in the identified patent, the class demonstrates utility against key agricultural pathogens [1]. This provides a class-level inference of activity, where the specific 3,4-difluorobenzamide substitution may confer distinct potency or selectivity profiles compared to other commercially available fungicide classes like strobilurins or triazoles. Procurement is justified for research into novel fungicide mechanisms.

Agrochemical Fungicide Phytopathogenic Control

Structural Differentiation: 3,4-Difluoro vs. 2,6-Difluoro Substitution Pattern

A direct analog, 2,6-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 946264-38-6), is listed in chemical catalogs . The positional isomerism of the fluorine atoms on the benzamide ring creates a significant difference in molecular electrostatic potential and steric hindrance. The 3,4-difluoro pattern presents a contiguous, less hindered dipole, while the 2,6-difluoro pattern places fluorine atoms ortho to the amide linkage, potentially influencing the amide bond conformation and hydrogen-bonding capabilities. Quantitative physicochemical or potency data comparing these two isomers are not available in the public domain, but the distinct chemical structures make them non-interchangeable.

Medicinal Chemistry SAR Physicochemical Properties

Linker Pharmacophore: Benzamide vs. Sulfonamide Chemotype

The target compound features a benzamide linker connecting the pyridazinone core to the difluorophenyl ring. A closely related chemotype, 2,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, replaces this amide with a sulfonamide group . This fundamental change in the linker pharmacophore significantly alters hydrogen-bonding properties, acidity, and geometry, which in turn dictates interactions with biological targets like enzymes or receptors. Compounds from these two series cannot be assumed to have similar potency or selectivity, despite sharing the same core scaffold.

Medicinal Chemistry Pharmacophore Target Engagement

Key Application Scenarios for 3,4-Difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide


Novel Fungicide Discovery and Resistance Management

Based on the class-level patent evidence for pyridazine (thio)amides as fungicidal compounds [1], this compound is a strong candidate for agrochemical screening programs. Its procurement is most strategic for identifying new modes of action against phytopathogenic fungi resistant to strobilurins and triazoles, where its novel chemotype may offer distinct binding to a new fungal target.

Kinase or Enzyme Inhibition SAR Studies

The 3,4-difluorobenzamide moiety is a known pharmacophore in kinase inhibitors [2]. This specific compound is ideal for inclusion in a focused library to explore the impact of the thiophene-pyridazinone core on kinase selectivity and potency. Its procurement allows the systematic comparison against other halogen-substituted benzamide analogs to define the structure-activity relationship.

Chemical Biology Probe Development

The precise combination of a 3,4-difluoro substituent and a benzamide linker creates a distinct chemical tool for probing biological systems. It can be used in chemoproteomics experiments to identify novel protein targets of the pyridazinone scaffold, where its unique structure helps differentiate binding profiles from those of the 2,6-difluoro isomer or the analogous sulfonamide, as highlighted in the structural evidence .

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